JNJ-26146900: A Technical Guide to its Mechanism of Action as a Selective Androgen Receptor Modulator
JNJ-26146900: A Technical Guide to its Mechanism of Action as a Selective Androgen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-26146900 is a non-steroidal, orally bioactive compound identified as a potent and tissue-selective androgen receptor (AR) modulator (SARM). It functions primarily as an androgen receptor antagonist, exhibiting a distinct pharmacological profile with anti-androgenic effects in the prostate and anabolic effects in musculoskeletal tissues. This dual activity has positioned JNJ-26146900 as a compound of interest in the investigation of prostate cancer and conditions associated with muscle and bone wastage. This technical guide provides a comprehensive overview of the core mechanism of action of JNJ-26146900, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Core Mechanism of Action: Androgen Receptor Antagonism
JNJ-26146900 exerts its effects by directly interacting with the androgen receptor, a member of the nuclear receptor superfamily that plays a critical role in male physiology and the pathology of prostate cancer.[1] The primary mechanism of action of JNJ-26146900 is competitive antagonism of the androgen receptor.[2]
In the canonical androgen signaling pathway, androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization, and subsequent translocation of the AR-ligand complex into the nucleus.[3] Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating the transcription of genes responsible for cell growth, proliferation, and survival.[4][5]
JNJ-26146900 competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens.[1][6] This blockade inhibits the necessary conformational changes in the AR that are required for its activation.[4][6] Consequently, the downstream signaling cascade is disrupted; the AR fails to translocate to the nucleus, bind to AREs, and recruit co-activators, thereby inhibiting the transcription of androgen-dependent genes.[1][4] This antagonistic action in androgen-sensitive tissues like the prostate leads to a reduction in cell proliferation and tumor growth.[2]
Quantitative Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies of JNJ-26146900.
Table 1: In Vitro Activity of JNJ-26146900
| Parameter | Value | Cell Line/System | Description |
| Binding Affinity (Ki) | 400 nM | Rat Androgen Receptor | Concentration required to inhibit 50% of radiolabeled androgen binding to the rat AR.[2] |
| Functional Activity | Pure Antagonist | Cell-based assay | JNJ-26146900 demonstrated no agonist activity in an in vitro functional assay.[2] |
Table 2: In Vivo Efficacy of JNJ-26146900 in Animal Models
| Animal Model | Treatment Group | Dosage (mg/kg, p.o.) | Duration | Key Findings |
| Intact Male Rats | JNJ-26146900 | 20-30 | Not Specified | ED₅₀ for reduction of ventral prostate weight.[2] |
| Dunning Rat Prostate Cancer Model | JNJ-26146900 | 10 | Not Specified | Maximal inhibition of prostate tumor growth.[2] |
| CWR22-LD1 Human Prostate Cancer Xenograft (Mouse) | JNJ-26146900 | Not Specified | Not Specified | Significantly slowed tumor growth.[2] |
| Orchidectomized Aged Male Rats | Vehicle Control | - | 6 weeks | 33% decrease in bone volume compared to intact rats (p < 0.05).[2] |
| Orchidectomized Aged Male Rats | JNJ-26146900 | 30 | 6 weeks | Significantly reduced castration-induced tibial bone loss.[2] |
| Orchidectomized Aged Male Rats | Vehicle Control | - | 6 weeks | Bone mineral density decreased from 229±34 to 166±26 mg/cm³.[2] |
| Orchidectomized Aged Male Rats | JNJ-26146900 | 30 | 6 weeks | Maintained bone mineral density at 194±20 mg/cm³ (p < 0.05 vs. orchidectomy alone).[2] |
| Orchidectomized Aged Male Rats | JNJ-26146900 | Not Specified | Not Specified | Partially prevented the loss of lean body mass.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of JNJ-26146900.
Androgen Receptor Competitive Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound to the androgen receptor.
Methodology:
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Receptor Preparation: Prepare cytosol from the ventral prostate of rats, which serves as the source of the androgen receptor.[7]
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Reagents:
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Radiolabeled androgen (e.g., [³H]R1881)
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Test compound (JNJ-26146900) in serial dilutions
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Wash buffers and scintillation fluid
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Incubation: In assay tubes, combine the rat prostate cytosol, a fixed concentration of the radiolabeled androgen, and varying concentrations of JNJ-26146900 or vehicle control.[7] Incubate the mixture to allow the binding to reach equilibrium.
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Separation: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as hydroxyapatite (HAP) slurry precipitation followed by centrifugation.[7]
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Detection: Quantify the radioactivity of the bound ligand using a scintillation counter.
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Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of JNJ-26146900. Calculate the IC₅₀ (the concentration of JNJ-26146900 that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (binding affinity constant) using the Cheng-Prusoff equation.
In Vivo Prostate Cancer Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a human prostate cancer xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
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Cell Line: Utilize a human prostate cancer cell line such as CWR22-LD1.[8][9]
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Tumor Implantation: Subcutaneously inject a suspension of CWR22-LD1 cells into the flanks of the mice.[9]
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Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.
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Treatment: Administer JNJ-26146900 orally (p.o.) at specified doses (e.g., 10-100 mg/kg) daily.[2] The control group receives the vehicle.
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Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume. Monitor the body weight and overall health of the animals.
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Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of JNJ-26146900.
Bone Mineral Density Measurement in Rats
This protocol describes a general method for assessing changes in bone mineral density in a rat model of osteoporosis.
Methodology:
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Animal Model: Use aged male rats (e.g., Sprague-Dawley).
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Surgical Procedure: Perform orchidectomy (castration) to induce androgen deficiency and subsequent bone loss. A sham-operated group serves as a control.
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Treatment: Begin oral administration of JNJ-26146900 (e.g., 30 mg/kg) or vehicle to the orchidectomized rats.[2]
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Bone Density Measurement: After a specified treatment period (e.g., 6 weeks), measure the bone mineral density (BMD) of specific bones (e.g., tibia).[2] This is typically done using micro-computed tomography (µCT) or dual-energy X-ray absorptiometry (DEXA).[2][10]
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µCT Analysis:
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Excise the bones of interest and fix them.
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Scan the bones using a high-resolution µCT scanner.
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Analyze the reconstructed 3D images to quantify parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[2]
-
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Statistical Analysis: Compare the bone parameters between the intact, orchidectomized vehicle-treated, and orchidectomized JNJ-26146900-treated groups to evaluate the effect of the compound on preventing bone loss.
Conclusion
JNJ-26146900 is a selective androgen receptor modulator that functions as a competitive antagonist of the androgen receptor. Its mechanism of action involves blocking the binding of endogenous androgens, thereby inhibiting the downstream signaling cascade that leads to the transcription of androgen-regulated genes. This antagonistic activity in the prostate results in the inhibition of tumor growth. Notably, JNJ-26146900 exhibits tissue selectivity, demonstrating anabolic effects on bone and muscle, which highlights its potential as a therapeutic agent for prostate cancer while mitigating the side effects of androgen deprivation, such as osteoporosis and muscle wasting. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development.
References
- 1. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 2. A selective androgen receptor modulator that reduces prostate tumor size and prevents orchidectomy-induced bone loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Studies with CWR22 xenografts in nude mice suggest that ZD1839 may have a role in the treatment of both androgen-dependent and androgen-independent human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bone mineral density assessment for research purpose using dual energy X-ray absorptiometry - PMC [pmc.ncbi.nlm.nih.gov]
